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molecular formula C9H15F3O B8314234 1-Ethyl-4-trifluoromethylcyclohexanol

1-Ethyl-4-trifluoromethylcyclohexanol

Cat. No. B8314234
M. Wt: 196.21 g/mol
InChI Key: SBIFTJQCCYQJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08535871B2

Procedure details

The inside of a reactor was sufficiently dried by vacuum heating, and the atmosphere inside the reactor was replaced with dry nitrogen. The reactor was charged with a Grignard reagent that was prepared in 350 ml of dehydrated tetrahydrofuran (dehydrated THF) using 9.7 g (0.40 mol) of a magnesium powder and 38.9 g (0.36 mol) of bromoethane 50 ml of a dehydrated THF solution of 49.8 g (0.30 mol) of 4-trifluoromethylcyclohexanone was added to the reactor over 15 minutes with stirring while cooling the solution at −5° C. using an ice bath. After increasing the temperature of the reactor to room temperature, the mixture was stirred for 2 hours. 500 ml of ice water and 100 ml of ice-cooled diluted sulfuric acid were then added to the mixture while sufficiently stirring the mixture. After separating the THF layer, the aqueous layer was extracted with diethyl ether to obtain an extract. The extract was combined with the THF layer, sequentially washed with a 5% sodium carbonate aqueous solution and water, and dried over sodium sulfate (desiccating agent). After removing sodium sulfate using a Buchner funnel, the organic solvent was evaporated. The residue was distilled under reduced pressure (30 mmHg). 1-Ethyl-4-trifluoromethylcyclohexanol was thus obtained (41.2 g (yield: 70%)).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
49.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH3:4].[F:5][C:6]([F:15])([F:14])[CH:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]1.S(=O)(=O)(O)O>C1COCC1>[CH2:3]([C:10]1([OH:13])[CH2:11][CH2:12][CH:7]([C:6]([F:14])([F:15])[F:5])[CH2:8][CH2:9]1)[CH3:4]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
BrCC
Step Three
Name
Quantity
49.8 g
Type
reactant
Smiles
FC(C1CCC(CC1)=O)(F)F
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inside of a reactor was sufficiently dried by vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
The reactor was charged with a Grignard reagent that
CUSTOM
Type
CUSTOM
Details
was prepared in 350 ml of dehydrated tetrahydrofuran (dehydrated THF)
ADDITION
Type
ADDITION
Details
was added to the reactor over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After increasing the temperature of the reactor to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
were then added to the mixture
STIRRING
Type
STIRRING
Details
while sufficiently stirring the mixture
CUSTOM
Type
CUSTOM
Details
After separating the THF layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to obtain an extract
WASH
Type
WASH
Details
sequentially washed with a 5% sodium carbonate aqueous solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (desiccating agent)
CUSTOM
Type
CUSTOM
Details
After removing sodium sulfate using a Buchner funnel
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (30 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(CCC(CC1)C(F)(F)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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